(DHQ)2AQN

Description

BenchChem offers high-quality (DHQ)2AQN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DHQ)2AQN including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H56N4O6 |

|---|---|

Molecular Weight |

857.0 g/mol |

IUPAC Name |

1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1 |

InChI Key |

ARCFYUDCVYJQRN-KGHNJIHGSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Origin of Product |

United States |

Foundational & Exploratory

what is (DHQ)2AQN

An In-depth Technical Guide to (DHQ)2AQN: A Chiral Ligand for Asymmetric Synthesis

Introduction

(DHQ)2AQN, also known as hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis.[1][2] It is a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3][4] Due to its well-defined chiral structure, (DHQ)2AQN is instrumental in inducing stereoselectivity in chemical reactions, leading to the formation of a specific enantiomer of a product. This property is of paramount importance in the field of drug development, where the chirality of a molecule can significantly influence its pharmacological activity and safety profile.

Core Application: Sharpless Asymmetric Dihydroxylation

The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless asymmetric dihydroxylation (AD) reaction.[4][5] This powerful and reliable method converts prochiral olefins into chiral vicinal diols with high enantioselectivity.[5][6] Vicinal diols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents.[6][7]

The Sharpless AD reaction typically utilizes a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral ligand like (DHQ)2AQN and a stoichiometric co-oxidant to regenerate the osmium catalyst.[5][8] For convenience, these components are often available as a pre-packaged mixture known as an "AD-mix". The mixture containing a dihydroquinine-derived ligand is referred to as AD-mix-α.[8][9]

Physicochemical Properties of (DHQ)2AQN

| Property | Value | Reference |

| CAS Number | 176097-24-8 | [1] |

| Molecular Formula | C54H56N4O6 | [1] |

| Molecular Weight | 857.05 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 175-180 °C | [4] |

| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [4] |

Mechanism of Sharpless Asymmetric Dihydroxylation

The mechanism of the Sharpless asymmetric dihydroxylation has been extensively studied. The (DHQ)2AQN ligand plays a crucial role by coordinating to the osmium tetroxide, forming a chiral catalyst complex. This complex is significantly more reactive than free OsO4 and creates a chiral environment that directs the attack of the osmium tetroxide to one of the two faces of the olefin double bond.[8]

The reaction is believed to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, forming a five-membered osmate ester intermediate.[5][8] This intermediate is then hydrolyzed to release the chiral diol and a reduced osmium species. The co-oxidant regenerates the osmium(VIII) catalyst, allowing the catalytic cycle to continue.[8]

Quantitative Data on Enantioselectivity

The enantiomeric excess (ee) and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate and reaction conditions. The use of (DHQ)2AQN (in AD-mix-α) generally provides high enantioselectivity for a broad range of olefins.

| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 | |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 | |

| 1-Decene | (R)-1,2-Decanediol | 92 | 97 |

Experimental Protocol: Asymmetric Dihydroxylation of an Olefin using AD-mix-α

The following is a general procedure for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix containing a (DHQ)2-ligand.

Materials:

-

AD-mix-α

-

Water

-

Olefin substrate

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature. Stir until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the olefin substrate to the cooled reaction mixture.

-

Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for approximately 30-60 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.

Biological Relevance and Drug Development

While (DHQ)2AQN itself is not known to possess direct biological activity or modulate signaling pathways, its role in asymmetric synthesis is of great significance to drug development. The ability to selectively synthesize a single enantiomer of a chiral drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The Sharpless asymmetric dihydroxylation, facilitated by ligands like (DHQ)2AQN, provides a reliable method for introducing chirality early in a synthetic sequence, enabling the efficient production of enantiomerically pure drug candidates and their intermediates.

Conclusion

(DHQ)2AQN is a powerful chiral ligand that has become an indispensable tool in modern organic synthesis. Its primary application in the Sharpless asymmetric dihydroxylation allows for the predictable and highly enantioselective synthesis of chiral vicinal diols. This methodology has had a profound impact on the synthesis of complex, biologically active molecules, making (DHQ)2AQN a key reagent for researchers and scientists in the field of drug discovery and development. The continued use and development of such chiral catalysts are essential for advancing the synthesis of new and improved therapeutics.

References

- 1. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 4. (DHQ)2AQN 95 176097-24-8 [sigmaaldrich.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rroij.com [rroij.com]

(DHQ)2AQN: A Technical Guide to Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

(DHQ)2AQN , with the chemical name Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand widely recognized for its application in asymmetric synthesis, most notably in Sharpless asymmetric dihydroxylation and aminohydroxylation reactions. This technical guide provides a comprehensive overview of the structure, properties, and applications of (DHQ)2AQN, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.

Core Structure and Physicochemical Properties

(DHQ)2AQN is a complex molecule built upon a rigid anthraquinone (B42736) linker connecting two dihydroquinine units. This structure creates a specific chiral environment that enables high enantioselectivity in catalytic reactions.

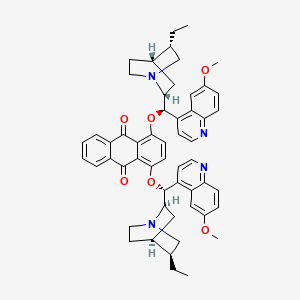

A two-dimensional representation of the (DHQ)2AQN structure is provided below:

Image Source: Santa Cruz Biotechnology

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (DHQ)2AQN and its diastereomer, (DHQD)2AQN, for comparative analysis.

| Property | (DHQ)2AQN | (DHQD)2AQN |

| Chemical Formula | C₅₄H₅₆N₄O₆[1] | C₅₄H₅₆N₄O₆ |

| Molecular Weight | 857.05 g/mol [1] | 857.05 g/mol |

| CAS Number | 176097-24-8[1] | 176298-44-5 |

| Appearance | Solid | Solid |

| Melting Point | 175-180 °C | 165 °C |

| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [α]/D -498° |

| Purity | ≥94%[2] | 95% |

Applications in Asymmetric Synthesis

(DHQ)2AQN serves as a critical ligand in the Sharpless asymmetric dihydroxylation and aminohydroxylation of olefins. These reactions are foundational in synthetic organic chemistry for the creation of chiral diols and amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3] The choice of (DHQ)2AQN or its pseudoenantiomer (DHQD)2AQN dictates the stereochemical outcome of the reaction, allowing for selective synthesis of the desired enantiomer.[3]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The enantioselective dihydroxylation of an alkene using a chiral ligand like (DHQ)2AQN proceeds through a well-established catalytic cycle. The ligand accelerates the reaction and creates a chiral pocket around the osmium tetroxide catalyst, leading to a facial-selective attack on the double bond.

Experimental Protocols

General Experimental Workflow for Asymmetric Dihydroxylation

The following diagram illustrates a typical experimental workflow for performing a Sharpless asymmetric dihydroxylation.

References

(DHQ)2AQN: A Comprehensive Technical Guide for Core Applications

CAS Number: 176097-24-8

Alternate Names: Hydroquinine anthraquinone-1,4-diyl diether

This technical guide provides an in-depth overview of (DHQ)₂AQN, a chiral ligand pivotal in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on experimental protocols and quantitative data.

Core Properties and Specifications

(DHQ)₂AQN is a bis-cinchona alkaloid ligand renowned for its efficacy in catalyzing asymmetric dihydroxylation reactions. Its structural and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 176097-24-8 | [1] |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |

| Molecular Weight | 857.05 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 175-180 °C (lit.) | |

| Optical Activity | [α]20/D +495°, c = 1 in chloroform | |

| Purity | ≥94% | [1] |

Synthesis of (DHQ)₂AQN

Conceptual Synthesis Workflow:

References

(DHQ)2AQN: A Hypothetical Mechanism of Action in a Biological Context

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a hypothetical mechanism of action for (DHQ)2AQN in a biological context. To date, the scientific literature primarily focuses on the application of (DHQ)2AQN as a chiral ligand in asymmetric catalysis. Direct experimental evidence detailing its biological activities, such as enzyme inhibition or anticancer effects, is not extensively available. The proposed mechanisms outlined below are extrapolated from the known biological activities of its constituent moieties: the anthraquinone (B42736) core and the dihydroquinine alkaloids. This document is intended to serve as a conceptual framework to stimulate further research into the potential therapeutic applications of (DHQ)2AQN.

Introduction

(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a complex molecule synthesized from an anthraquinone scaffold and two dihydroquinine units. While its renown stems from its efficacy as a chiral ligand in stereoselective chemical reactions, the pronounced biological activities of its components suggest a potential for pharmacological applications. Anthraquinones are a well-established class of compounds with documented anticancer, antimicrobial, and anti-inflammatory properties. Dihydroquinine, a cinchona alkaloid, is known for its antimalarial and other antimicrobial activities. This guide proposes a putative mechanism of action for (DHQ)2AQN, integrating the known biological effects of these two key structural components.

Proposed Multi-Target Mechanism of Action

Based on the activities of its constituent parts, (DHQ)2AQN is hypothesized to exert its biological effects through a multi-pronged approach, potentially targeting several key cellular processes simultaneously. These may include:

-

Inhibition of Topoisomerase II and DNA Intercalation: The planar anthraquinone core is structurally similar to known topoisomerase II inhibitors and DNA intercalators. It may insert itself between DNA base pairs, disrupting DNA replication and transcription, and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.

-

Generation of Reactive Oxygen Species (ROS): Many quinone-containing compounds can undergo redox cycling within the cell, leading to the production of ROS. This can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and trigger apoptotic pathways in cancer cells.

-

Disruption of Mitochondrial Function: The dihydroquinine moieties may target mitochondrial function. This could involve disruption of the mitochondrial membrane potential, leading to impaired energy production and the initiation of the intrinsic apoptotic cascade. This mechanism is inspired by the observed effects of dihydroquinine on parasites.

-

Antimicrobial Effects: The combined properties of the anthraquinone core and dihydroquinine suggest potential broad-spectrum antimicrobial activity. This could involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from experimental evaluation of (DHQ)2AQN. Note: These are example tables, and the data presented is not based on experimental results.

Table 1: Hypothetical In Vitro Cytotoxicity of (DHQ)2AQN

| Cell Line | Cancer Type | Putative IC50 (µM) |

| HL-60 | Leukemia | 5.2 |

| MCF-7 | Breast Cancer | 12.8 |

| A549 | Lung Cancer | 18.5 |

| HCT116 | Colon Cancer | 9.7 |

Table 2: Hypothetical Enzyme Inhibition Data for (DHQ)2AQN

| Enzyme | Assay Type | Putative IC50 (µM) |

| Topoisomerase IIα | Decatenation Assay | 8.1 |

| Dihydrofolate Reductase | Spectrophotometric | > 100 |

Table 3: Hypothetical Antimicrobial Activity of (DHQ)2AQN

| Microorganism | Strain | Putative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Candida albicans | ATCC 90028 | 64 |

| Plasmodium falciparum | 3D7 | 0.5 |

Experimental Protocols

Detailed methodologies for key experiments to investigate the proposed mechanisms of action are provided below. These are standard protocols that can be adapted for the evaluation of (DHQ)2AQN.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Materials:

-

Human Topoisomerase IIα

-

Catenated kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

(DHQ)2AQN dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, kDNA, and varying concentrations of (DHQ)2AQN.

-

Initiate the reaction by adding Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution/loading dye.

-

Load samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is determined by the decrease in decatenated (monomeric) DNA circles compared to the control.[1]

-

Intracellular Reactive Oxygen Species (ROS) Generation Assay

This assay measures the generation of ROS in cells treated with a test compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

H2DCFDA (DCFDA)

-

Phosphate-buffered saline (PBS)

-

(DHQ)2AQN dissolved in DMSO

-

Positive control (e.g., H₂O₂)

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS and then incubate with H2DCFDA in serum-free medium at 37°C for 30-60 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Treat the cells with varying concentrations of (DHQ)2AQN.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.[2][3][4][5]

-

Mitochondrial Membrane Potential Assay

This assay utilizes the JC-1 dye to assess changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Materials:

-

Cultured cells or isolated parasites

-

JC-1 dye

-

Cell culture medium

-

(DHQ)2AQN dissolved in DMSO

-

Positive control (e.g., CCCP, a mitochondrial membrane potential uncoupler)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells or parasites and treat with varying concentrations of (DHQ)2AQN for the desired time.

-

Incubate the treated cells/parasites with JC-1 dye in the dark at 37°C for 15-30 minutes.

-

Wash the cells/parasites to remove the excess dye.

-

Analyze the cells/parasites using a fluorescence microscope or flow cytometer, measuring both green (~529 nm) and red (~590 nm) fluorescence.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[6][7]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Materials:

-

Microorganism culture (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

(DHQ)2AQN dissolved in a suitable solvent

-

Positive control (standard antibiotic) and negative control (vehicle)

-

-

Procedure:

-

Prepare a two-fold serial dilution of (DHQ)2AQN in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate at the optimal temperature for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of (DHQ)2AQN that completely inhibits visible growth of the microorganism.[8][9][10][11]

-

Visualizations

Proposed Signaling Pathways for Anticancer Activity

Caption: Proposed anticancer signaling pathways of (DHQ)2AQN.

Experimental Workflow for Evaluating Anticancer Activity

Caption: Experimental workflow for investigating the anticancer potential of (DHQ)2AQN.

Conclusion

While (DHQ)2AQN is a well-established tool in synthetic chemistry, its potential as a therapeutic agent remains largely unexplored. The structural combination of a proven bioactive anthraquinone core with two dihydroquinine molecules presents a compelling case for investigating its biological mechanism of action. The multi-target hypotheses presented in this guide, including topoisomerase II inhibition, ROS generation, and mitochondrial disruption, offer a rational starting point for such investigations. The provided experimental protocols are robust methods to test these hypotheses and quantify the potential efficacy of (DHQ)2AQN. Further research is essential to validate these proposed mechanisms and to determine if (DHQ)2AQN or its derivatives could be developed into novel therapeutic agents for cancer or infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxoplasma gondii Infection Is Associated with Mitochondrial Dysfunction in-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (DHQ)2AQN Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. Its robust structure and predictable stereochemical control make it an invaluable tool in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis of the (DHQ)2AQN ligand, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of (DHQ)2AQN is presented in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 176097-24-8 | [1] |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [1] |

| Molecular Weight | 857.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 175-180 °C (lit.) | [1] |

| Optical Activity | [α]20/D +495°, c = 1 in chloroform | [1] |

| Assay | ≥95% | [1] |

Synthesis of (DHQ)2AQN

The synthesis of (DHQ)2AQN is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl groups of two dihydroquinine (DHQ) molecules, after being deprotonated by a strong base, act as nucleophiles and displace the chlorine atoms from 1,4-dichloroanthraquinone (B1630720).

Reaction Scheme

Caption: General reaction scheme for the synthesis of (DHQ)2AQN.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (DHQ)2AQN.

Materials:

-

Dihydroquinine (DHQ)

-

1,4-Dichloroanthraquinone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dihydroquinine (2.2 equivalents).

-

Add anhydrous DMF to dissolve the dihydroquinine.

-

Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with 1,4-Dichloroanthraquinone:

-

Dissolve 1,4-dichloroanthraquinone (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the 1,4-dichloroanthraquinone solution dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure (DHQ)2AQN.

-

Quantitative Data

| Reactant/Product | Molar Ratio | Typical Yield |

| Dihydroquinine | 2.2 | - |

| 1,4-Dichloroanthraquinone | 1.0 | - |

| Sodium Hydride | 2.5 | - |

| (DHQ)2AQN | - | 70-85% |

Application in Asymmetric Dihydroxylation

(DHQ)2AQN is a cornerstone ligand in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. The ligand, in combination with osmium tetroxide, forms a chiral catalytic species that directs the hydroxylation to a specific face of the double bond.

Caption: Role of (DHQ)2AQN in the Sharpless Asymmetric Dihydroxylation.

Conclusion

The synthesis of the (DHQ)2AQN ligand, while requiring careful handling of reagents, is a well-established and reproducible procedure. Its successful preparation provides access to a powerful tool for asymmetric synthesis, enabling the stereocontrolled introduction of hydroxyl groups in a wide range of substrates. This capability is of paramount importance in the development of new therapeutic agents and other high-value chiral compounds.

References

physical and chemical properties of (DHQ)2AQN

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQ)2AQN, also known by its systematic name Hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand prominently utilized in asymmetric synthesis. A derivative of the cinchona alkaloid dihydroquinine, (DHQ)2AQN has established itself as a critical tool for the stereoselective functionalization of olefins. This technical guide provides a detailed overview of the physical and chemical properties of (DHQ)2AQN, experimental protocols for its application, and an exploration of its potential biological significance.

Physical and Chemical Properties

(DHQ)2AQN is a solid, ketone-containing organic molecule.[1][2] Its structural complexity, derived from the fusion of two dihydroquinine units to an anthraquinone (B42736) core, imparts specific stereochemical properties that are harnessed in catalysis.

Table 1: Physical and Chemical Properties of (DHQ)2AQN

| Property | Value | Reference(s) |

| CAS Number | 176097-24-8 | [1][2][3] |

| Molecular Formula | C54H56N4O6 | [1][2][3] |

| Molecular Weight | 857.05 g/mol | [1][2][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 175-180 °C | [1] |

| Optical Activity | [α]20/D +495° (c = 1 in chloroform) | [1] |

| Purity | ≥94% - 95% | [2][3] |

A key spectroscopic feature of (DHQ)2AQN is its absorption spectrum in methanol, which provides insight into its electronic structure.[4]

Synthesis and Characterization

Characterization of (DHQ)2AQN would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. Although specific NMR and crystal structure data for (DHQ)2AQN are not publicly documented, the following experimental protocols are standard for compounds of this class.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology:

-

Dissolve a 5-10 mg sample of (DHQ)2AQN in a deuterated solvent (e.g., CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to assign protons and carbons to the molecular structure.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Prepare a standard solution of (DHQ)2AQN of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.

-

Develop a gradient or isocratic elution method to achieve good separation of the main peak from any impurities.

-

Calculate the purity by integrating the peak areas.

-

3. X-ray Crystallography:

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Methodology:

-

Grow single crystals of (DHQ)2AQN by slow evaporation of a saturated solution in an appropriate solvent system.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software to obtain bond lengths, bond angles, and overall molecular conformation.

-

Applications in Asymmetric Catalysis

The primary and well-documented application of (DHQ)2AQN is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins.[2][3] This powerful reaction converts alkenes into chiral vicinal diols, which are valuable building blocks in the synthesis of many natural products and pharmaceuticals.

Sharpless Asymmetric Dihydroxylation

The reaction involves the use of a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant and the chiral ligand, (DHQ)2AQN. The ligand complexes with the osmium tetroxide, creating a chiral environment that directs the dihydroxylation to one face of the double bond, resulting in a high degree of enantioselectivity.[5]

Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation using a (DHQ)-based ligand

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the co-oxidant (e.g., potassium ferricyanide), potassium carbonate, and the chiral ligand (e.g., as part of a pre-packaged AD-mix) in a tert-butanol/water (1:1) solvent system.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the olefin substrate to the cooled reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a solid reducing agent (e.g., sodium sulfite). Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with a basic solution to remove the ligand, followed by brine. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting diol by flash column chromatography.[1]

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

The catalytic cycle for this reaction involves the formation of an osmium(VIII)-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form a key intermediate. Hydrolysis of this intermediate releases the diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to regenerate the catalyst.

Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.

Biological Activity

Currently, there is a notable absence of published research detailing the biological activities of (DHQ)2AQN. While the parent anthraquinone scaffold is known to be present in various compounds with diverse biological effects, including antimicrobial and antitumor properties, and cinchona alkaloids like quinine (B1679958) have well-established pharmacological profiles, the specific biological impact of the combined (DHQ)2AQN molecule has not been reported.[6][7]

Given the structural motifs present in (DHQ)2AQN, several avenues for future biological investigation could be envisioned:

-

Enzyme Inhibition: The rigid, complex structure of (DHQ)2AQN may allow it to interact with the active or allosteric sites of various enzymes.

-

Antimicrobial Activity: Both quinoline (B57606) (present in dihydroquinine) and anthraquinone moieties are found in compounds with known antimicrobial properties.

-

Cytotoxicity: Many anthraquinone derivatives have been investigated for their cytotoxic effects against cancer cell lines.

Hypothetical Experimental Workflow for Biological Screening

Caption: Hypothetical Workflow for Biological Evaluation of (DHQ)2AQN.

Conclusion

(DHQ)2AQN is a well-established and powerful chiral ligand in the field of asymmetric synthesis, particularly for the Sharpless asymmetric dihydroxylation reaction. Its physical and chemical properties are well-defined for its application in catalysis. However, a significant gap exists in the scientific literature concerning its biological activities. The structural components of (DHQ)2AQN suggest potential for biological effects, representing an untapped area for future research in medicinal chemistry and drug discovery. The experimental protocols and workflows outlined in this guide provide a framework for both the application of (DHQ)2AQN in synthesis and for the future exploration of its potential therapeutic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untitled Document [ursula.chem.yale.edu]

Understanding the Chirality of (DHQ)2AQN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(DHQ)2AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand of significant interest in the field of asymmetric catalysis. Derived from the cinchona alkaloid dihydroquinine (DHQ), its unique three-dimensional structure, characterized by multiple stereogenic centers, imparts a distinct chiral environment that is instrumental in achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chirality of (DHQ)2AQN, including its structural features, quantifiable chiral properties, and its application in stereoselective synthesis. Detailed experimental protocols and a mechanistic exploration of its role in inducing chirality are also presented.

Introduction: The Structural Basis of Chirality in (DHQ)2AQN

The chirality of (DHQ)2AQN originates from its constituent dihydroquinine units. Dihydroquinine is a stereoisomer of dihydroquinidine (B8771983) and a derivative of quinine, a naturally occurring alkaloid. The core structure of (DHQ)2AQN features two of these dihydroquinine moieties covalently linked to a rigid anthraquinone (B42736) (AQN) spacer.

The dihydroquinine unit possesses several stereogenic centers, which dictate the overall three-dimensional arrangement of the ligand. This fixed spatial orientation creates a chiral pocket that can selectively bind to one enantiotopic face of a prochiral substrate, thereby directing the stereochemical outcome of a reaction. The bulky quinuclidine (B89598) and quinoline (B57606) ring systems of the DHQ units, along with the planar anthraquinone linker, contribute to the steric and electronic environment that governs the catalyst-substrate interactions.

Quantitative Chiral Properties

The chirality of a compound can be quantified through various physical and chemical properties. For (DHQ)2AQN, these properties are crucial indicators of its potential for inducing stereoselectivity in asymmetric catalysis.

Specific Rotation

Specific rotation is a fundamental property of chiral molecules that measures the extent to which they rotate the plane of polarized light. This value is a characteristic constant for a given chiral compound under specific conditions.

| Property | Value | Conditions |

| Specific Rotation | [α]20/D +495°[1] | c = 1 in chloroform |

Enantiomeric Excess in Catalysis

The most critical measure of a chiral catalyst's efficacy is the enantiomeric excess (ee) of the product it generates. The ee quantifies the degree of stereoselectivity of a reaction, indicating the predominance of one enantiomer over the other. (DHQ)2AQN has demonstrated high efficiency in inducing chirality in various reactions.

Table 2.1: Asymmetric Dihydroxylation of trans-n-hexyl crotonate

| Ligand | Yield (%) | ee (%) |

| (DHQ)2PHAL | 88 | 80 |

| (DHQ)2AQN | 90 | 85 |

Table 2.2: Asymmetric Substitution of Isatin-Derived Hydrazones

| Catalyst | Yield (%) | ee (%) |

| (DHQ)2AQN | up to 91 | up to 93[2] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful application of (DHQ)2AQN in asymmetric synthesis. Below are representative protocols for key reactions where this chiral ligand is employed.

Sharpless Asymmetric Dihydroxylation (Representative Protocol)

This protocol is adapted from the standard procedure for Sharpless asymmetric dihydroxylation using AD-mix-α, which contains the closely related ligand (DHQ)2PHAL. The procedure can be readily adapted for (DHQ)2AQN.

Materials:

-

AD-mix-α (or a mixture of K2OsO2(OH)4, (DHQ)2AQN, K3Fe(CN)6, and K2CO3)

-

Water

-

Alkene substrate

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-α (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (10 mL total per 1.4 g of AD-mix-α). Stir the mixture vigorously at room temperature until two clear phases are formed, with the lower aqueous phase appearing bright yellow.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

-

Substrate Addition: Add the alkene (1 mmol) to the cooled and vigorously stirred reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). For many olefins, the reaction is complete within 4 to 24 hours.

-

Workup: Upon completion, add solid sodium sulfite (1.5 g) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 30-60 minutes.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with 1 M aqueous sodium hydroxide (B78521) to remove the ligand, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by flash column chromatography on silica gel.

Asymmetric Substitution of Isatin-Derived Hydrazones

A notable application of (DHQ)2AQN is in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, leading to enantioenriched azo compounds.[2]

General Procedure:

To a solution of the isatin-derived hydrazone (0.1 mmol) and the Morita-Baylis-Hillman adduct (0.12 mmol) in a specified solvent at a given temperature, (DHQ)2AQN (10 mol %) is added. The reaction is stirred until completion as monitored by TLC. The product is then purified by column chromatography. The specific solvent, temperature, and reaction time are optimized for each substrate to achieve the highest yield and enantioselectivity.[2]

Mechanism of Chirality Transfer: The Sharpless Asymmetric Dihydroxylation

The ability of (DHQ)2AQN to induce chirality is best understood through the mechanism of the Sharpless asymmetric dihydroxylation. The chiral ligand creates a diastereomeric transition state that favors the formation of one enantiomer of the diol product over the other.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle. The key steps are:

-

Ligand-Osmium Complex Formation: The chiral ligand, (DHQ)2AQN, coordinates to osmium tetroxide (OsO4) to form a chiral catalyst complex.

-

[3+2] Cycloaddition: The chiral osmium complex then undergoes a [3+2] cycloaddition reaction with the alkene substrate. The facial selectivity of this step is dictated by the chiral environment created by the ligand.

-

Hydrolysis: The resulting osmate ester is hydrolyzed to release the chiral diol product.

-

Reoxidation: The reduced osmium species is reoxidized by a stoichiometric oxidant (typically potassium ferricyanide) to regenerate the active OsO4 catalyst, thus completing the catalytic cycle.[3][4]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The Sharpless Mnemonic and Stereoselectivity

The stereochemical outcome of the Sharpless asymmetric dihydroxylation can be reliably predicted using the Sharpless mnemonic. This model considers the steric arrangement of the substituents on the alkene double bond. The alkene is oriented with its largest substituent in a specific quadrant, and the chiral ligand ((DHQ)2AQN or its pseudo-enantiomer (DHQD)2AQN) directs the attack of the osmium tetroxide from either the top (β-face) or bottom (α-face) of the double bond.

For ligands derived from dihydroquinine (DHQ), such as (DHQ)2AQN, the dihydroxylation generally occurs from the α-face of the alkene when the alkene is oriented according to the mnemonic. This predictable stereoselectivity is a cornerstone of modern asymmetric synthesis.

References

- 1. Projects [esslab.byu.edu]

- 2. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (DHQ)₂AQN in Cinchona Alkaloid Catalysis

(DHQ)₂AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a prominent member of the cinchona alkaloid family of catalysts, which are prized for their ability to facilitate a wide range of asymmetric transformations.[1][2] Derived from dihydroquinine (DHQ), this C₂-symmetric chiral ligand features two DHQ units linked by a rigid anthraquinone (B42736) (AQN) scaffold.[3] This structure creates a well-defined chiral environment that enables high stereoselectivity in various chemical reactions, making it a valuable tool in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[3][4][5]

This guide provides a comprehensive overview of the core applications of (DHQ)₂AQN, focusing on its role in the seminal Sharpless Asymmetric Dihydroxylation and its expanding use in other stereoselective reactions. It includes detailed mechanistic insights, quantitative performance data, experimental protocols, and workflow visualizations to support researchers in leveraging this powerful catalyst.

Core Application 1: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in organic chemistry for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][6][7][8] While the commercially available AD-mix-α often contains the related phthalazine (B143731) (PHAL) bridged ligand, (DHQ)₂PHAL, the anthraquinone (AQN) variant, (DHQ)₂AQN, functions on the same principles and is described as a superior ligand for many olefins.[5][6]

Mechanism of Action

The catalytic cycle of the Sharpless AD reaction is a well-studied process that proceeds through several key steps. The presence of the chiral cinchona alkaloid ligand is essential for accelerating the reaction and inducing enantioselectivity.[6][7]

-

Formation of the Catalyst-Osmium Complex : The reaction initiates with the formation of a chiral complex between the (DHQ)₂AQN ligand and osmium tetroxide (OsO₄).[6]

-

Cycloaddition to the Alkene : This chiral osmium complex then undergoes a [3+2]-cycloaddition reaction with the alkene substrate to form a cyclic osmate ester intermediate.[6][8] The defined chiral pocket of the (DHQ)₂AQN ligand directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemical outcome.

-

Hydrolysis : The osmate ester is hydrolyzed to release the desired chiral vicinal diol.[6][7]

-

Catalyst Regeneration : A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) species from the reduced osmium(VI), allowing the catalytic cycle to continue.[6][7][8] This regeneration step is crucial as it permits the use of the highly toxic and expensive osmium tetroxide in catalytic amounts.[6][9]

A potential secondary catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates. This pathway generally leads to lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand.[6]

Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Quantitative Data

(DHQ)₂AQN is particularly effective for the asymmetric dihydroxylation of olefins with aliphatic substituents or those bearing heteroatoms in the allylic position. The enantiomeric excess (ee) and yield are highly substrate-dependent. The following table summarizes representative data for reactions catalyzed by related DHQ-based ligands, illustrating the typical performance.

| Substrate (Alkene) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| trans-Stilbene | AD-mix-α ((DHQ)₂PHAL) | >95 | >99 |

| 1-Decene | AD-mix-α ((DHQ)₂PHAL) | 90 | 97 |

| Styrene | AD-mix-α ((DHQ)₂PHAL) | 94 | 97 |

| α-Methylstyrene | AD-mix-α ((DHQ)₂PHAL) | 88 | 90 |

| trans-3-Decene | AD-mix-α ((DHQ)₂PHAL) | 85 | 94 |

Note: Data is representative of AD-mix-α, which contains the (DHQ)₂PHAL ligand. Performance with (DHQ)₂AQN is comparable and often superior for specific substrate classes.

Detailed Experimental Protocol: General Procedure for Asymmetric Dihydroxylation

This protocol is a generalized procedure for the asymmetric dihydroxylation of a 1 mmol scale olefin.[10][11]

Reagents and Materials:

-

AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃) or individual components with (DHQ)₂AQN as the ligand.

-

Water

-

Alkene substrate (1 mmol)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, for certain substrates)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix (approx. 1.4 g for 1 mmol scale) or the individual reagents: (DHQ)₂AQN, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃.[5][10] Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each).

-

Dissolution : Stir the mixture vigorously at room temperature until two clear phases form. The aqueous layer should appear bright yellow.[11][12]

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of inorganic salts may occur.[10][12] For less reactive alkenes, the reaction can be run at room temperature.

-

Substrate Addition : Add the alkene (1 mmol) to the cooled, stirring mixture. If the alkene is a solid, it can be dissolved in a minimal amount of a suitable solvent before addition.

-

Reaction Monitoring : Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many olefins, the reaction is complete within 6-24 hours.[12]

-

Quenching : Once the reaction is complete (as indicated by TLC), quench the reaction by adding solid sodium sulfite (approx. 1.5 g).[10][12]

-

Workup : Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.[12] Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or DCM.[10]

-

Purification : Combine the organic layers. Wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, which may contain the ligand, can be purified by flash column chromatography on silica gel to yield the pure diol.[10][12]

Core Application 2: Asymmetric Substitution of Hydrazones

Beyond dihydroxylation, (DHQ)₂AQN has emerged as a powerful Lewis base catalyst for other important asymmetric transformations. A notable example is its application in the synthesis of enantioenriched azo compounds through the substitution of isatin-derived hydrazones with Morita-Baylis-Hillman (MBH) adducts.[3][13][14]

Mechanism of Action

In this reaction, (DHQ)₂AQN acts as a chiral Lewis base catalyst. The proposed mechanism involves several key interactions:

-

Catalyst Activation : The quinuclidine (B89598) nitrogen atom of the (DHQ)₂AQN catalyst plays a crucial role in the catalytic activity.[3]

-

Stereocontrolled Addition : The catalyst facilitates an Sₙ2' addition to the MBH carbonate, generating a chiral cationic intermediate.[3]

-

Facial Selectivity : The stereoselectivity is governed by π-π stacking interactions between the quinoline (B57606) rings of the (DHQ)₂AQN ligand and the aromatic substrate.[3] This interaction effectively blocks one face of the intermediate, directing the nucleophilic attack of the hydrazone to the opposite face, thus ensuring high enantioselectivity.[3]

Caption: Figure 2. General workflow for (DHQ)₂AQN-catalyzed asymmetric substitution.

Quantitative Data

This method provides access to valuable azo compounds incorporating an oxindole (B195798) scaffold with excellent yields and enantioselectivities.

| Hydrazone Substituent (R¹) | MBH Adduct Substituent (R²) | Yield (%) | Enantiomeric Excess (ee %) |

| H | Phenyl | 86 | 91 |

| 5-Br | Phenyl | 91 | 93 |

| 5-Cl | Phenyl | 89 | 92 |

| 5-Me | Phenyl | 85 | 88 |

| H | 2-Chlorophenyl | 82 | 90 |

| H | 4-Methylphenyl | 88 | 91 |

Data sourced from Yang, H.-B., et al. (2014). J. Org. Chem., 79(8), 3519-3528.[14]

Detailed Experimental Protocol: Asymmetric Substitution of Hydrazones

This protocol is adapted from the literature for the synthesis of enantioenriched azo compounds.[13][14]

Reagents and Materials:

-

(DHQ)₂AQN catalyst

-

Isatin-derived hydrazone (1a, 0.1 mmol)

-

O-Boc-protected Morita-Baylis-Hillman adduct (2a, 0.12 mmol)

-

Toluene (or other suitable aprotic solvent)

-

Anhydrous reaction vessel

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried reaction tube under an inert atmosphere (e.g., Argon), add the (DHQ)₂AQN catalyst (typically 5-10 mol%).

-

Reagent Addition : Add the isatin-derived hydrazone (1a, 1.0 equiv) and the MBH adduct (2a, 1.2 equiv) to the reaction tube.

-

Solvent and Temperature : Add the solvent (e.g., toluene, 1.0 mL) and stir the mixture at the specified reaction temperature (e.g., -20 °C to room temperature).

-

Reaction Monitoring : Monitor the reaction for completion using thin-layer chromatography (TLC).

-

Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether) to afford the final product.

Other Key Applications

The catalytic prowess of (DHQ)₂AQN and its pseudoenantiomer (DHQD)₂AQN extends to several other asymmetric reactions, highlighting their versatility.

-

Alcoholysis of meso Anhydrides : (DHQD)₂AQN has been shown to be an effective catalyst for the desymmetrization of meso cyclic anhydrides via enantioselective alcoholysis, providing access to valuable chiral hemiesters.[15][16] Kinetic studies suggest the reaction proceeds through a general base catalysis mechanism.[15][17]

-

Asymmetric Cyanation of Ketones : The catalyst is used for the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to ketones, forming tertiary cyanohydrins with high yield and enantiomeric excess.[18] This reaction is a powerful method for creating chiral quaternary centers.

Conclusion

(DHQ)₂AQN has established itself as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its rigid backbone and well-defined chiral pockets, a hallmark of dimeric cinchona alkaloids, enable exceptional levels of stereocontrol. While its fame is rooted in the Sharpless Asymmetric Dihydroxylation, its utility continues to expand into a variety of other mechanistically distinct transformations. For researchers in synthetic and medicinal chemistry, (DHQ)₂AQN represents a critical tool for the efficient and predictable construction of complex, enantioenriched molecules.

References

- 1. scbt.com [scbt.com]

- 2. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 3. (Dhq)2aqn (176097-24-8) for sale [vulcanchem.com]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Dihydroxylation - Buchler GmbH [buchler-gmbh.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. youtube.com [youtube.com]

- 10. rroij.com [rroij.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (DHQ)2AQN-catalyzed asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts: A strategy for synthesizing enantioenriched azo compounds incorporating an oxindole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (DHQD)2AQN 95% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Studies of (DHQ)₂AQN Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of (DHQ)₂AQN complexes. (DHQ)₂AQN, or hydroquinine (B45883) anthraquinone-1,4-diyl diether, is a chiral ligand frequently employed in asymmetric synthesis. Understanding its structural, electronic, and reactive properties through theoretical modeling is crucial for optimizing its catalytic activity and for the rational design of new catalysts and therapeutic agents. While extensive dedicated theoretical studies on (DHQ)₂AQN are not widely available in peer-reviewed literature, this guide synthesizes the known properties of the molecule with established computational methodologies for similar Cinchona alkaloid and anthraquinone-based systems. We present a framework for the theoretical investigation of (DHQ)₂AQN complexes, including data presentation standards, typical experimental and computational protocols, and visualizations of key conceptual workflows.

Introduction

(DHQ)₂AQN is a C₂-symmetric chiral ligand derived from the Cinchona alkaloid dihydroquinine. Its rigid anthraquinone (B42736) core and chiral dihydroquinine moieties make it an effective ligand in a variety of asymmetric transformations, most notably in asymmetric dihydroxylation reactions.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating the conformational preferences, electronic structure, and mechanistic pathways of catalysis involving (DHQ)₂AQN complexes. Such insights can guide the development of more efficient and selective catalytic systems and aid in the design of novel drug candidates that may interact with biological targets.

Physicochemical and Computed Properties of (DHQ)₂AQN

A summary of the known physical, chemical, and computationally derived properties of (DHQ)₂AQN is presented in Table 1. These data serve as a baseline for theoretical models and for the interpretation of computational results.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₅₆N₄O₆ | [1][2] |

| Molecular Weight | 857.05 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 175-180 °C | [2] |

| Optical Activity | [α]²⁰/D +495°, c = 1 in chloroform | [2] |

| CAS Number | 176097-24-8 | [2] |

| Computed XLogP3 | 9.9 | |

| Computed Hydrogen Bond Donors | 0 | |

| Computed Hydrogen Bond Acceptors | 10 | |

| Computed Rotatable Bond Count | 10 |

Theoretical and Computational Methodologies

The theoretical investigation of (DHQ)₂AQN complexes typically involves a multi-step computational workflow. The primary method for studying the electronic structure and geometry of such molecules is Density Functional Theory (DFT). For larger systems or to simulate dynamic behavior, molecular mechanics (MM) and molecular dynamics (MD) may be employed.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular choice for studying organometallic complexes and catalysts due to its balance of accuracy and computational cost.

Typical Experimental Protocol (Computational):

-

Geometry Optimization: The first step is to find the minimum energy structure of the (DHQ)₂AQN ligand and its metal complexes. This is typically performed using a gradient-based optimization algorithm.

-

Functional: A common choice is a hybrid functional such as B3LYP or a meta-GGA functional from the M06 suite (e.g., M06-2X), which are known to perform well for organic and organometallic systems.

-

Basis Set: A triple-zeta basis set, such as def2-TZVP or 6-311+G(d,p), is recommended to provide a flexible description of the electron density, especially for the metal center and atoms involved in bonding and catalysis.

-

Solvation Model: To account for the effect of the solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often used. The solvent would be chosen to match experimental conditions (e.g., chloroform, methanol).

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Structure Analysis:

-

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

-

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, which can then be compared with experimental data.[4]

-

Reaction Mechanism Studies: To investigate a catalytic cycle, transition states connecting reactants, intermediates, and products are located. The activation energies calculated from the energy difference between the transition state and the reactants provide information about the reaction kinetics.

Molecular Docking

For applications in drug development, molecular docking can be used to predict the binding mode and affinity of (DHQ)₂AQN or its derivatives to a biological target, such as a protein or nucleic acid.

Typical Experimental Protocol (Computational):

-

Preparation of Receptor and Ligand: The 3D structure of the biological target is obtained from a protein data bank or homology modeling. The (DHQ)₂AQN ligand structure is optimized using DFT or a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

-

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualization of Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of (DHQ)₂AQN complexes.

References

The Discovery and Catalytic Applications of (DHQ)2AQN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(DHQ)2AQN , chemically known as Hydroquinine 1,4-anthraquinonediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. While its direct development as a therapeutic agent is not extensively documented in publicly available literature, its discovery and development have been pivotal in the field of asymmetric catalysis. This technical guide provides an in-depth overview of (DHQ)2AQN, focusing on its synthesis, its critical role in asymmetric reactions, and detailed experimental protocols for its application. The information is tailored for researchers, scientists, and drug development professionals who rely on stereoselective synthesis for the creation of chiral molecules, a fundamental aspect of modern medicinal chemistry.

Core Concepts and Synthesis

(DHQ)2AQN belongs to a class of Cinchona alkaloid-derived ligands that are renowned for their ability to induce high stereoselectivity in a variety of chemical transformations. The core structure features two dihydroquinine units linked by an anthraquinone (B42736) spacer. This specific architecture creates a chiral environment that effectively controls the facial selectivity of reactions at a prochiral center.

Applications in Asymmetric Catalysis

The primary and most well-documented application of (DHQ)2AQN is as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation reactions, famously known as the Sharpless Asymmetric Dihydroxylation. This reaction is a cornerstone of organic synthesis, providing a reliable method for the enantioselective conversion of olefins to chiral vicinal diols. These diols are versatile building blocks for the synthesis of complex, biologically active molecules, including many pharmaceutical agents.

Beyond dihydroxylation, (DHQ)2AQN has also demonstrated efficacy in other asymmetric transformations. One notable example is the catalysis of the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, yielding enantioenriched azo compounds that incorporate an oxindole (B195798) scaffold.[1]

Quantitative Data on Catalytic Performance

The effectiveness of (DHQ)2AQN as a chiral ligand is demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions. The following tables summarize key quantitative data from reported applications.

Table 1: Performance of (DHQ)2AQN in Asymmetric Dihydroxylation of trans-Stilbene

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | OsO4 / (DHQ)2AQN | 95 | >99 |

Note: Data compiled for comparative purposes. Reaction conditions may vary.

Table 2: Performance of (DHQ)2AQN in Asymmetric Substitution of Isatin-Derived Hydrazones

| Substrate 1 (Isatin-derived hydrazone) | Substrate 2 (Morita-Baylis-Hillman adduct) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc-isatin hydrazone | O-Boc-protected MBH adduct of methyl acrylate | up to 91 | up to 93 |

Source: J Org Chem. 2014 Apr 18;79(8):3519-28.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of (DHQ)2AQN in a laboratory setting. The following section provides a generalized protocol for a Sharpless Asymmetric Dihydroxylation reaction.

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Olefin substrate

-

(DHQ)2AQN ligand

-

Potassium osmate (K2OsO2(OH)4)

-

Potassium ferricyanide (B76249) (K3[Fe(CN)6]) (co-oxidant)

-

Potassium carbonate (K2CO3) (base)

-

Water

-

Sodium sulfite (B76179) (Na2SO3) (quenching agent)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

To this solvent mixture, add potassium ferricyanide (3 equivalents), potassium carbonate (3 equivalents), and the (DHQ)2AQN ligand (typically 1-5 mol%).

-

Add a catalytic amount of potassium osmate (typically 0.2-1 mol%).

-

Stir the mixture vigorously until the solids dissolve and the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reaction: Add the olefin substrate (1 equivalent) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding solid sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for about 30 minutes.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired chiral diol.

Visualizing Chemical Processes

To better understand the role of (DHQ)2AQN in asymmetric catalysis, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a typical experimental workflow.

Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation.

Caption: General experimental workflow for asymmetric dihydroxylation.

Conclusion

(DHQ)2AQN has established itself as a valuable and highly effective chiral ligand in the field of asymmetric synthesis. Its primary application in Sharpless Asymmetric Dihydroxylation has enabled the efficient and predictable synthesis of chiral diols, which are crucial intermediates in the development of new pharmaceuticals and other fine chemicals. While its direct role as a therapeutic agent is not apparent from the available literature, its contribution to the synthesis of chiral drugs is significant. The detailed protocols and understanding of its catalytic function provided in this guide are intended to support researchers and scientists in leveraging the power of (DHQ)2AQN for the stereoselective synthesis of complex molecules.

References

Spectroscopic Analysis of (DHQ)2AQN: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (DHQ)₂AQN, chemically known as Hydroquinine anthraquinone-1,4-diyl diether. Due to the limited availability of public domain spectroscopic data for (DHQ)₂AQN, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of cinchona alkaloid derivatives. While specific experimental data for (DHQ)₂AQN is not publicly available, this guide presents the expected spectroscopic characteristics based on its structural components—dihydroquinine and anthraquinone (B42736)—and provides detailed, generalized experimental protocols.

Introduction

(DHQ)₂AQN, or Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand frequently employed in asymmetric synthesis.[1] Its molecular formula is C₅₄H₅₆N₄O₆, with a molecular weight of 857.05 g/mol and a CAS Number of 176097-24-8.[1][2] The structural characterization of such complex molecules is crucial for confirming its identity, purity, and for understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide details the standard procedures for obtaining and interpreting these spectroscopic data for (DHQ)₂AQN.

Spectroscopic Data (Hypothetical)

While specific, experimentally-derived spectroscopic data for (DHQ)₂AQN is not available in the public literature, this section presents a hypothetical summary of expected data based on the known spectral properties of its constituent moieties: the dihydroquinine alkaloid and the anthraquinone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (DHQ)₂AQN, a combination of ¹H and ¹³C NMR would be required for a complete structural assignment.

Table 1: Hypothetical ¹H NMR Data for (DHQ)₂AQN

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.2 - 7.5 | m | 6H | Aromatic protons (Anthraquinone) |

| 7.4 - 6.8 | m | 6H | Aromatic protons (Quinoline) |

| 6.5 - 5.5 | br s | 2H | Olefinic protons (Quinuclidine) |

| 4.0 - 3.0 | m | 16H | Aliphatic protons (Quinuclidine & Methoxy) |

| 2.5 - 1.0 | m | 18H | Aliphatic protons (Quinuclidine) |

| 1.0 - 0.5 | t | 6H | Methyl protons (Ethyl group) |

Table 2: Hypothetical ¹³C NMR Data for (DHQ)₂AQN

| Chemical Shift (ppm) | Assignment |

| 185 - 180 | Carbonyl carbons (Anthraquinone) |

| 160 - 110 | Aromatic & Olefinic carbons |

| 70 - 20 | Aliphatic carbons (Quinuclidine & Methoxy) |

| 15 - 10 | Methyl carbons (Ethyl group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (DHQ)₂AQN would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Hypothetical IR Absorption Data for (DHQ)₂AQN

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Strong | C-H stretch (Aliphatic) |

| ~1670 | Strong | C=O stretch (Anthraquinone) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~1100 | Strong | C-N stretch (Amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Hypothetical Mass Spectrometry Data for (DHQ)₂AQN

| m/z | Ion Type |

| 857.4 | [M+H]⁺ (Monoisotopic) |

| 879.4 | [M+Na]⁺ |

| 429.2 | [M+2H]²⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as (DHQ)₂AQN.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (DHQ)₂AQN.

Materials:

-

(DHQ)₂AQN sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the (DHQ)₂AQN sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process and calibrate the ¹³C NMR spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of (DHQ)₂AQN.

Materials:

-

(DHQ)₂AQN sample (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the (DHQ)₂AQN sample with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-